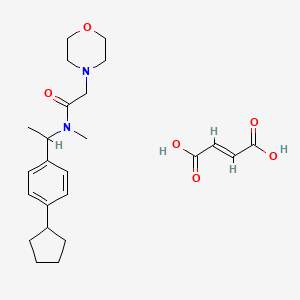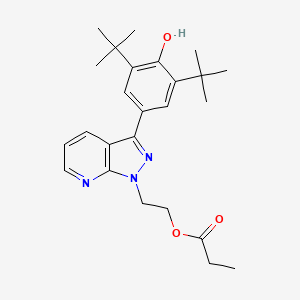
N-Oleoyl-4-aminobutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Oleoyl-4-aminobutyric acid is a compound with the molecular formula C22H41NO3. It is a derivative of gamma-aminobutyric acid (GABA) where the amino group is acylated with oleic acid. This compound is part of the N-acyl amino acids family, which are known for their role in various biological processes and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Oleoyl-4-aminobutyric acid typically involves the acylation of 4-aminobutyric acid with oleic acid. This reaction can be carried out using various coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
large-scale synthesis would likely involve similar acylation reactions with optimizations for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-Oleoyl-4-aminobutyric acid can undergo various chemical reactions, including:
Oxidation: The oleic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bond in the oleic acid chain can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: Alkylated amino acid derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Potential therapeutic applications due to its structural similarity to GABA, which is a key neurotransmitter.
Industry: Possible use in the formulation of bioactive compounds and materials.
Mécanisme D'action
The mechanism of action of N-Oleoyl-4-aminobutyric acid involves its interaction with various molecular targets. It is believed to modulate the activity of GABA receptors, influencing neurotransmission. Additionally, it may interact with other signaling pathways, including those involving fatty acid amides and endocannabinoids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Linoleoyl-4-aminobutyric acid
- N-Arachidonoyl-4-aminobutyric acid
- N-Palmitoyl-4-aminobutyric acid
Uniqueness
N-Oleoyl-4-aminobutyric acid is unique due to its specific fatty acid moiety (oleic acid), which imparts distinct physicochemical properties and biological activities compared to other N-acyl amino acids. Its specific interactions with molecular targets and pathways also differentiate it from similar compounds .
Propriétés
Numéro CAS |
133177-46-5 |
|---|---|
Formule moléculaire |
C22H41NO3 |
Poids moléculaire |
367.6 g/mol |
Nom IUPAC |
4-[[(Z)-octadec-9-enoyl]amino]butanoic acid |
InChI |
InChI=1S/C22H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)23-20-17-19-22(25)26/h9-10H,2-8,11-20H2,1H3,(H,23,24)(H,25,26)/b10-9- |
Clé InChI |
NFYDTZXYPVTQHJ-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCCC(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


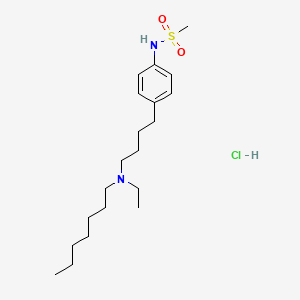
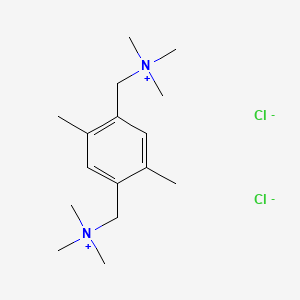




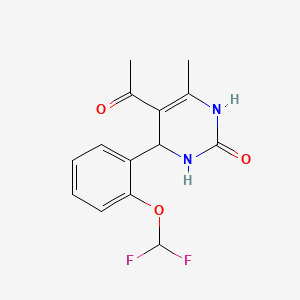
![(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride](/img/structure/B12745715.png)

